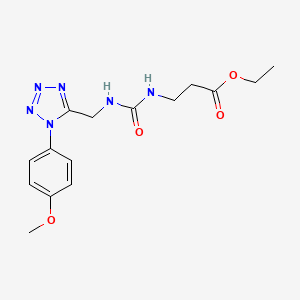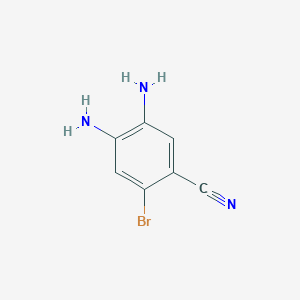
Chlorhydrate de 2-(benzylthio)-1-(4-(5-(thiophène-2-yl)-6H-1,3,4-thiadiazin-2-yl)pipérazin-1-yl)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic compound with diverse applications. It features a benzylthio group attached to an ethanone backbone, which is linked to a piperazine ring and further connected to a thiadiazine moiety. Its structural complexity allows for intriguing interactions with biological systems and varied chemical reactivity.
Synthetic routes and reaction conditions:
Starting materials: The synthesis begins with thiophene-2-carboxylic acid, piperazine, and 1-benzylthiopropan-2-one.
Formation of thiadiazine: Thiophene-2-carboxylic acid is first converted to thiophene-2-thiosemicarbazide, followed by cyclization to form 5-(thiophen-2-yl)-6H-1,3,4-thiadiazine.
Piperazine derivatization: 5-(thiophen-2-yl)-6H-1,3,4-thiadiazine is then reacted with piperazine to form 4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazine.
Final coupling: The final step involves the coupling of 4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazine with 1-benzylthiopropan-2-one to produce 2-(benzylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride.
Industrial production methods: The industrial production follows the above synthetic route, optimized for large-scale production. This includes careful control of reaction conditions such as temperature, pressure, and pH, and the use of efficient purification methods such as crystallization and chromatography to ensure high yield and purity.
Types of reactions it undergoes:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzylthio and thiadiazine groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the ketone group, converting it into an alcohol.
Substitution: Nucleophilic substitution reactions are possible at the piperazine nitrogen atoms.
Common reagents and conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major products formed from these reactions:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated products.
Applications De Recherche Scientifique
2-(benzylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride has a wide range of applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential as a probe for protein interactions and cellular signaling pathways.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
Similar compounds include those with thiadiazine or piperazine moieties. Comparatively, 2-(benzylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride is unique due to:
Structural complexity: Incorporating both a thiadiazine and piperazine ring, and a benzylthio group.
Functional versatility: Ability to undergo diverse chemical reactions.
Broader applications: Extensive use in various fields of research.
Comparaison Avec Des Composés Similaires
2-(pyridylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone
2-(benzylthio)-1-(4-(5-(furan-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone
Thus, 2-(benzylthio)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)ethanone hydrochloride stands out due to its unique structural features and diverse applications. Curious about diving into its details further or switching to a different topic?
Propriétés
IUPAC Name |
2-benzylsulfanyl-1-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS3.ClH/c25-19(15-26-13-16-5-2-1-3-6-16)23-8-10-24(11-9-23)20-22-21-17(14-28-20)18-7-4-12-27-18;/h1-7,12H,8-11,13-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLZYUXVSWOXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CS3)C(=O)CSCC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2578767.png)
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide](/img/structure/B2578768.png)

![N-[(furan-2-yl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2578771.png)

![6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2578775.png)
![2-(1,2-benzoxazol-3-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide](/img/structure/B2578776.png)
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2578777.png)

![N-(5-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2578783.png)
![N-cyclohexyl-4-(3-methylbutyl)-2-[(2-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2578785.png)

